molecular formula C12H17N3O2 B2389097 Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate CAS No. 2408958-49-4

Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate

Cat. No.: B2389097
CAS No.: 2408958-49-4
M. Wt: 235.287
InChI Key: LBALTHXTNOYDIT-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate is a synthetic organic compound with a molecular weight of 23529 g/mol It is characterized by the presence of a tert-butyl group, an ethynyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the ethynyl group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the tert-butyl carbamate group: The final step involves the reaction of the pyrazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used for hydrogenation.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The tert-butyl carbamate group provides stability and lipophilicity, enhancing the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(4-ethynyl-1-methylpyrazol-3-yl)methyl]carbamate
  • Tert-butyl N-[(4-ethynyl-3-methylpyrazol-3-yl)methyl]carbamate
  • Tert-butyl N-[(4-ethynyl-5-methylpyrazol-3-yl)methyl]carbamate

Uniqueness

Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate is unique due to the specific positioning of the ethynyl and methyl groups on the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-6-9-7-14-15(5)10(9)8-13-11(16)17-12(2,3)4/h1,7H,8H2,2-5H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBALTHXTNOYDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=NN1C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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